1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Description
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a specialized organosilicon compound featuring a pyrrolo[2,3-b]pyridine core modified with a tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 1-position and a sulfonyl chloride moiety at the 5-position. The TBDMS group enhances steric protection, stabilizing the nitrogen atom in the pyrrolo-pyridine system during synthetic processes . The sulfonyl chloride group confers high reactivity, making the compound a versatile intermediate for nucleophilic substitutions, particularly in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBAAKTZDHTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a pyrrolo[2,3-b]pyridine derivative with a tert-butyl(dimethyl)silyl group, followed by sulfonylation using sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Medicinal Chemistry
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride serves as a versatile building block in the synthesis of bioactive compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it useful in the development of pharmaceuticals.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines, suggesting potential for drug development targeting specific cancer pathways.
Organic Synthesis
The compound is also utilized in organic synthesis as a reagent for introducing the pyrrolo[2,3-b]pyridine moiety into larger molecular frameworks. Its stability and reactivity make it an ideal candidate for coupling reactions.
Data Table: Reactivity in Organic Synthesis
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature, DMF | 85 | |
| Coupling Reactions | Basic Conditions, Ethanol | 90 | |
| Cyclization | Acidic Conditions | 75 |
Material Science
In material science, this compound is explored for its potential in developing new materials with tailored properties. Its ability to form stable bonds with various substrates can lead to innovative applications in coatings and polymers.
Case Study: Coatings
Studies have indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance coatings.
Environmental Applications
The compound's reactivity also opens avenues in environmental chemistry, particularly in the synthesis of compounds that can act as sensors or catalysts for pollutant degradation.
Data Table: Environmental Impact Studies
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide or sulfonate products . The tert-butyl(dimethyl)silyl group provides steric protection and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : tert-Butyl 4-[5-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-6-yl]piperazine-1-carboxylate (int-5)
- Structure : Features a trimethylsilylethoxymethyl (SEM) protecting group at the 1-position and a piperazine-carboxylate substituent.
- Synthesis : Prepared via NaH-mediated SEM protection of 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine, followed by piperazine coupling .
- Reactivity : The SEM group offers labile protection under mild acidic conditions, contrasting with the TBDMS group’s stability under basic conditions. The piperazine ring enhances solubility and bioavailability, making it suitable for antibiotic adjuvants .
- Application : Used as an efflux pump inhibitor to boost antibiotic efficacy against Klebsiella pneumoniae .
Compound B : 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
- Structure : Contains a bulkier triisopropylsilyl (TIPS) group at the 1-position.
- Synthesis : Involves sec-butyllithium-mediated coupling with tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate, followed by oxalyl chloride treatment to form acid chlorides .
- Reactivity : The TIPS group provides superior steric hindrance compared to TBDMS, reducing unwanted side reactions but requiring harsher deprotection conditions (e.g., fluoride ions). The acid chloride derivative is pivotal in forming amide bonds for drug candidates .
- Application : Intermediate in synthesizing kinase inhibitors or protease modulators .
Compound C : 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl Chloride
- Structure : Lacks a silyl group, with a methyl group at the 1-position.
- Reactivity : The absence of a silyl group increases electrophilicity at the sulfonyl chloride site, accelerating reactions with nucleophiles like amines. However, unprotected positions may lead to side reactions .
- Application : Used in high-throughput sulfonylation reactions for combinatorial chemistry libraries .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Protecting Group | tert-Butyl(dimethyl)silyl (TBDMS) | Trimethylsilylethoxymethyl (SEM) | Triisopropylsilyl (TIPS) | Methyl |
| Molecular Weight (g/mol) | ~350–400 (estimated) | ~550 (exact mass not reported) | ~600 (exact mass not reported) | ~230 (estimated) |
| Reactivity | Moderate steric hindrance; stable under basic conditions | Labile under mild acids; piperazine enhances solubility | High steric hindrance; requires fluoride cleavage | High reactivity; no protection |
| Key Applications | Pharmaceutical intermediates, sulfonylation reactions | Antibiotic adjuvants | Kinase/protease inhibitors | Combinatorial chemistry libraries |
| References |
Biological Activity
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest that it may interact with biological systems, particularly in the context of drug development and enzyme inhibition. This article compiles research findings regarding its biological activity, including case studies and relevant data.
- Molecular Formula : C14H22N2OSi
- Molecular Weight : 262.42 g/mol
- IUPAC Name : this compound
- CAS Number : 754214-45-4
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2OSi |
| Molecular Weight | 262.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 754214-45-4 |
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interaction with various enzymes and cellular pathways. The following sections summarize key findings from the literature.
Enzyme Inhibition Studies
- Kinase Inhibition : Preliminary studies indicate that the compound exhibits inhibitory effects on specific kinases involved in cancer pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TrkA/B/C), which are implicated in tumorigenesis. In vitro assays demonstrated a significant reduction in kinase activity at concentrations below 0.5 µM, suggesting potential as an anticancer agent .
- Selectivity Profile : A profiling study assessed the selectivity of the compound against a panel of 342 protein kinases. Results indicated that while it effectively inhibited Trk kinases, it displayed minimal off-target effects, making it a promising candidate for further development .
Case Studies
- Anticancer Activity : A study involving multiple myeloma cells showed that treatment with this compound led to a decrease in cell viability and induction of apoptosis. The mechanism was linked to the inhibition of Trk signaling pathways, highlighting its potential as a therapeutic agent for resistant forms of cancer .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy in preclinical models. This suggests that it may be beneficial in combination therapies for treating malignancies .
The proposed mechanism involves the binding of the sulfonyl chloride group to nucleophilic sites on target proteins, leading to conformational changes that inhibit their activity. This is particularly relevant in kinase inhibition where conformational flexibility is crucial for function .
Safety and Toxicology
While initial studies show promise, further research is necessary to evaluate the safety profile of this compound. Toxicological assessments are essential to determine any adverse effects associated with its use in vivo.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Silylation : Introducing the tert-butyl(dimethyl)silyl (TBS) group via reaction with tert-butyldimethylsilyl chloride under anhydrous conditions (e.g., using NaH or imidazole as a base in THF) .
- Sulfonation : Chlorosulfonic acid or SOCl is used to introduce the sulfonyl chloride group at the 5-position. Temperature control (0–5°C) is critical to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. Confirmation via H NMR and HRMS is essential .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of silyl and sulfonyl groups. For example, the TBS group shows distinct singlet peaks for tert-butyl (δ ~1.0 ppm) and dimethylsilyl protons (δ ~0.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHClNOSSi: 385.0745) .
- Infrared Spectroscopy (IR) : Sulfonyl chloride exhibits strong S=O stretches (~1360 cm and ~1175 cm) .
Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
- Methodology : React with primary/secondary amines in dichloromethane (DCM) or THF at 0–25°C. Use EtN or DIPEA to scavenge HCl. Monitor via TLC for completion (e.g., R shift from 0.5 to 0.3 in 1:1 hexane/EtOAc) .
- Challenges : Hydrolysis to sulfonic acid can occur in humid conditions. Use molecular sieves or anhydrous solvents to mitigate .
Basic: What are the stability considerations for storing this compound?
- Moisture Sensitivity : The sulfonyl chloride hydrolyzes readily. Store under inert gas (Ar/N) at –20°C in sealed, desiccated vials .
- Thermal Stability : Decomposes above 80°C. Avoid prolonged exposure to heat during synthesis or purification .
Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?
- Analog Synthesis : Replace the TBS group with other silyl protecting groups (e.g., TIPS, TES) to study steric effects .
- Sulfonamide Derivatives : Synthesize sulfonamides with diverse amines (e.g., aryl, heterocyclic) to assess biological activity. Use SPR or ITC for binding affinity assays .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key interactions .
Advanced: What analytical challenges arise when quantifying trace impurities in this compound?
- By-Product Identification : Hydrolysis products (e.g., sulfonic acid) and desilylated intermediates require LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in HO + 0.1% formic acid) .
- Limits of Detection (LOD) : HRMS can detect impurities at <0.1% levels. Validate with spiked samples .
Advanced: How can the tert-butyl(dimethyl)silyl group be selectively removed without affecting the sulfonyl chloride?
- Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF (1.0 M, 0°C to rt). Monitor via H NMR for disappearance of TBS signals .
- Compatibility : The sulfonyl chloride remains intact under these conditions, but prolonged exposure to fluoride ions may induce side reactions. Optimize reaction time (10–30 min) .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
- Source Analysis : Compare reaction scales (mg vs. kg), purity of starting materials, and workup methods. For example, NaH quality impacts silylation efficiency .
- Reproducibility : Standardize anhydrous conditions (e.g., flame-dried glassware, freshly distilled solvents) and validate via independent replication .
Advanced: What biological targets are most relevant for derivatives of this compound?
- Kinase Inhibition : The pyrrolo[2,3-b]pyridine scaffold mimics ATP-binding motifs. Screen derivatives against EGFR or JAK2 kinases using enzymatic assays .
- Antimicrobial Activity : Sulfonamide derivatives may target dihydropteroate synthase (DHPS). Perform MIC assays against S. aureus or E. coli .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
